REACTION_CXSMILES
|
C(OCCCC)(=O)CC[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12][CH2:13][CH2:14][CH2:15]C)=[O:11].C([OH:39])CCCCCCCCCCCCCCC>O>[CH2:13]([O:12][C:10]([C:9]1[CH:4]=[CH:5][C:6]([OH:39])=[CH:7][CH:8]=1)=[O:11])[CH2:14][CH3:15]
|
Name
|
SQ 30,741
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
parabens
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(=O)OCCCC)(=O)OCCCC
|
Name
|
Polysorbate 60
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)O
|
Name
|
sodium carboxymethyl cellulose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added with vigorous agitation to the oil phase
|
Type
|
CUSTOM
|
Details
|
drops down to 48° C
|
Type
|
ADDITION
|
Details
|
Mixing
|
Type
|
CUSTOM
|
Details
|
drops down to room temperature
|
Name
|
|
Type
|
|
Smiles
|
C(CC)OC(=O)C1=CC=C(O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |